molecular formula C12H20N2O2 B14203611 5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 831220-20-3

5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14203611
CAS No.: 831220-20-3
M. Wt: 224.30 g/mol
InChI Key: HHTWODUPKMMIDB-UHFFFAOYSA-N
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Description

5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pent-2-en-2-yl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea or thiourea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.

    Reduction: Fully saturated pyrimidine rings.

    Substitution: Pyrimidine derivatives with new substituents replacing the original groups.

Scientific Research Applications

5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1-butenyl)-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-Ethyl-5-(1-methyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-(Pent-2-en-2-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

831220-20-3

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-pent-2-en-2-yl-5-propyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-4-6-9(3)12(7-5-2)8-13-11(16)14-10(12)15/h6H,4-5,7-8H2,1-3H3,(H2,13,14,15,16)

InChI Key

HHTWODUPKMMIDB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC(=O)NC1=O)C(=CCC)C

Origin of Product

United States

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